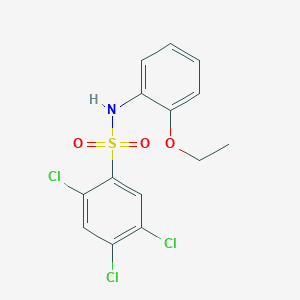![molecular formula C13H18N2O3S B7463564 N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide, also known as SCE, is a compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to have low toxicity in animal models. However, one limitation of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide. One potential area of research is the development of analogs of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the reaction of 4-sulfamoylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(15-13(16)11-3-2-4-11)10-5-7-12(8-6-10)19(14,17)18/h5-9,11H,2-4H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPFKODGUJYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)